molecular formula C17H15NO4S B2841657 N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1351646-73-5

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2841657
CAS RN: 1351646-73-5
M. Wt: 329.37
InChI Key: FCCVUMCNPUKPNZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy .


Chemical Reactions Analysis

Thiophene rings are known to undergo various types of reactions, including electrophilic substitution . The carboxamide group could also participate in various reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions.

Scientific Research Applications

Synthesis and Chemical Properties

  • Molecular Probes for Hydroxyl Radicals : Singh et al. (2008) synthesized a novel DNA-binding, coumarin-based, fluorescent hydroxyl radical (•OH) indicator, which can quantify lower concentrations of •OH than other compounds. This property makes it a promising reporter of •OH produced within DNA, highlighting its potential for research in oxidative stress and DNA damage due to radiation (Singh, Yang, Adelstein, & Kassis, 2008).

  • Reactions with Cyanothioacetamide : Kornev, Tishin, and Sosnovskikh (2019) reported that chromone-3-carboxamides react with cyanothioacetamide to form various compounds, demonstrating the chemical versatility of chromene derivatives in synthesizing novel organic molecules (Kornev, Tishin, & Sosnovskikh, 2019).

  • Crystal Structures Analysis : Gomes et al. (2015) studied the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, providing insight into their molecular configurations and potential for designing compounds with specific physical and chemical properties (Gomes, Low, Cagide, & Borges, 2015).

Biological Activity

  • Antimicrobial Agents : The synthesis of innovative coumarin derivatives containing a thiazolidin-4-one ring has been explored for their biological properties, including antibacterial activity against various bacterial strains, showcasing the potential of such compounds in developing new antimicrobials (Ramaganesh, Bodke, & Venkatesh, 2010).

  • Bioinorganic Relevance : Singh, Das, and Dhakarey (2009) synthesized complexes of Co(II) with Schiff bases derived from thiophene-2-glyoxal, which showed higher antimicrobial activities than the free ligand, indicating the importance of metal complexes in enhancing biological activity (Singh, Das, & Dhakarey, 2009).

  • Antibacterial and Antifungal Activities : Desai, Dodiya, and Shihora (2011) synthesized a series of compounds that were screened for in vitro antibacterial and antifungal activities, providing insights into the potential use of 4H-chromene derivatives in treating microbial infections (Desai, Dodiya, & Shihora, 2011).

Novel Applications

  • Chemosensors : Meng et al. (2018) developed a highly selective fluorescence chemosensor based on a coumarin derivative for detecting Cu2+ and H2PO4−, demonstrating the application of chromene derivatives in environmental monitoring and analytical chemistry (Meng, Li, Ma, Wang, Hu, & Cao, 2018).

  • Antioxidant and Solvatochromism Studies : Chitreddy and Shanmugam (2017) synthesized novel 4H-chromene-3-carboxamide derivatives and investigated their solvatochromic properties and antioxidant activities, suggesting their potential in pharmacological and material science applications (Chitreddy & Shanmugam, 2017).

Future Directions

The future research directions for this compound would likely involve further studies to understand its properties, potential applications, and safety profile. It could also involve the development of new synthesis methods or the exploration of its use in various fields .

Mechanism of Action

Target of Action

The primary targets of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide are currently unknown. The compound is a synthetic derivative and its biological potential is yet to be fully explored .

Result of Action

The molecular and cellular effects of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide’s action are currently unknown. More research is needed to understand the compound’s biological activity .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s activity .

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-17(21,14-7-4-8-23-14)10-18-15(19)12-9-11-5-2-3-6-13(11)22-16(12)20/h2-9,21H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCVUMCNPUKPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-oxo-2H-chromene-3-carboxamide

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